N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide
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Overview
Description
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further connected to a benzothiazole moiety through an ethenyl linkage
Preparation Methods
The synthesis of N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-bromoacetophenone under basic conditions to form the intermediate 4-(2-benzothiazolyl)acetophenone. This intermediate is then subjected to a Knoevenagel condensation reaction with acetamide in the presence of a base such as piperidine to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the ethenyl linkage can yield the corresponding ethyl derivative.
Substitution: Substitution reactions can occur at the phenyl ring or the benzothiazole moiety, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It has been investigated for its potential use as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to the inhibition of certain biochemical processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide can be compared with other benzothiazole derivatives, such as:
2-(4-aminophenyl)benzothiazole: Known for its anticancer properties.
2-(4-hydroxyphenyl)benzothiazole: Exhibits antioxidant activity.
2-(4-methylphenyl)benzothiazole: Used in the development of fluorescent materials.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12(20)18-14-9-6-13(7-10-14)8-11-17-19-15-4-2-3-5-16(15)21-17/h2-11H,1H3,(H,18,20)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOKWQIYHADHPP-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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